3-chloro-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-methylbenzenesulfonamide
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Description
3-chloro-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H18ClN3O3S and its molecular weight is 379.86. The purity is usually 95%.
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Scientific Research Applications
Antitubercular Agent Potential
Compounds structurally related to the one mentioned have been investigated for their potential as antitubercular agents. For example, certain benzenesulfonamide derivatives have been studied for their ability to inhibit the enoyl reductase enzyme of Mycobacterium tuberculosis, indicating potential applications in the development of new antitubercular drugs (Purushotham & Poojary, 2018).
Anticancer and Antitumor Activity
Research on sulfonamide derivatives has also explored their potential in anticancer and antitumor applications. For instance, tosylate salts of anticancer drugs and their binding interactions, as well as their physicochemical properties in drug products, have been the subject of study, highlighting the relevance of sulfonamide compounds in cancer treatment (Ravikumar et al., 2013). Additionally, novel benzenesulfonamides have been synthesized and evaluated for their antitumor activity, showing significant cytotoxicity against various cancer cell lines (Tomorowicz et al., 2020).
Antibacterial and Antioxidant Activities
Some new 1,2,4-triazole Schiff base and amine derivatives containing the furan-2-yl group, akin to the structure , have been synthesized and evaluated for their antibacterial, antiurease, and antioxidant activities. These studies demonstrate the potential of these compounds in developing new antimicrobial and antioxidant agents (Sokmen et al., 2014).
DNA Binding and Cleavage
Research has also focused on mixed-ligand copper(II)-sulfonamide complexes and their effects on DNA binding, cleavage, genotoxicity, and anticancer activity. This research sheds light on the molecular interactions between sulfonamide derivatives and DNA, offering insights into their potential therapeutic applications (González-Álvarez et al., 2013).
Luminescence Properties
Furthermore, derivatives of imidazole compounds, including those containing the furan-2-yl group, have been studied for their luminescence properties. This research has implications for the development of new materials with potential applications in sensing, imaging, and optoelectronic devices (Chen et al., 2013).
properties
IUPAC Name |
3-chloro-N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3S/c1-12-13(18)5-3-7-16(12)25(22,23)19-9-8-17-20-14(11-21(17)2)15-6-4-10-24-15/h3-7,10-11,19H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTXLGXMGAZUJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCCC2=NC(=CN2C)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-methylbenzenesulfonamide |
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